REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([NH:11][CH2:12][CH2:13][C:14](=O)[CH3:15])=[O:10])=[CH:4][CH:3]=1.[O-]CC.[Na+].C(O)C>C(O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9](=[O:10])[NH:11][CH2:12][CH2:13][C:14]=2[CH3:15])=[CH:4][CH:3]=1 |f:1.2.3|
|
Name
|
2-(4-fluorophenyl)-N-(3-oxobutyl)acetamide
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)CC(=O)NCCC(C)=O
|
Name
|
sodium ethoxide ethanol
|
Quantity
|
6.54 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+].C(C)O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 80° C. for 8 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure, ethyl acetate/tetrahydrofuran and 1N aqueous hydrochloric acid solution
|
Type
|
ADDITION
|
Details
|
were added to the residue
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate/tetrahydrofuran (×3)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
the residue was washed with ethyl acetate/hexane (1/10)
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C=1C(NCCC1C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.36 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |